

ML192: A Potent and Selective Chemical Probe for Kir2.1 Function

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The inwardly rectifying potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, plays a crucial role in maintaining the resting membrane potential and modulating cellular excitability in a variety of tissues, including the heart, brain, and skeletal muscle.[1][2][3] Its dysfunction is linked to several channelopathies, such as Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome, making it a significant target for therapeutic intervention.[2][3] The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of Kir2.1. **ML192** (also known as ML133) has emerged as a potent and selective small-molecule inhibitor of Kir2.1, providing a valuable chemical probe for in vitro studies of Kir2.x channel function.[1][4] This technical guide provides a comprehensive overview of **ML192**, including its pharmacological properties, experimental protocols for its use, and its application in understanding Kir2.1-mediated signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for **ML192**, providing a clear comparison of its potency and selectivity.

Table 1: Potency of **ML192** against Kir2.1



Parameter	Value	Conditions	Reference
IC50	290 nM	pH 8.5, Manual Patch Clamp	[2][4]
IC50	1.8 μΜ	pH 7.4, Manual Patch Clamp	[2][4][5]
IC50	9.1 μΜ	pH 6.5, Manual Patch Clamp	[4]
Hill Slope	> 1	at all pH levels	[4]

Table 2: Selectivity of ML192 against other Ion Channels

Channel	IC ₅₀	Fold Selectivity (vs. Kir2.1 at pH 7.4)	Reference
Kir1.1 (ROMK)	> 30 μM	> 16.7-fold	[4]
Kir4.1	76 μΜ	42.2-fold	[2]
Kir7.1	33 μΜ	18.3-fold	[2]
hERG	Modest Inhibition	Not specified	[1][4]

Mechanism of Action

ML192 exhibits a pH-dependent inhibition of Kir2.1 channels, with its potency significantly increasing at more alkaline pH.[2][4][6] This is attributed to the molecule's basic nitrogen (pKa ~8.8), suggesting that the neutral form of the compound is more membrane-permeant and able to access its binding site.[2][6] The Hill slope of greater than one for the block at all pH levels suggests a cooperative binding mechanism, where more than one inhibitor molecule may be required for channel block.[4]

Site-directed mutagenesis studies have identified two key amino acid residues in the M2 transmembrane segment of Kir2.1, D172 and I176, as critical determinants for the potency of **ML192**-mediated inhibition.[2] The corresponding residues in the **ML192**-insensitive Kir1.1 channel are N171 and C175.[2] A double mutation in Kir1.1 (N171D and C175I) was sufficient



to confer **ML192** sensitivity, highlighting the importance of these residues for drug-channel interaction.[2]

Experimental Protocols

Detailed methodologies for key experiments involving ML192 are provided below.

High-Throughput Screening (HTS) using a Thallium (TI+) Flux Assay

This assay was instrumental in the initial discovery of **ML192**. It relies on the principle that Kir channels are permeable to TI⁺ ions. Upon channel opening, TI⁺ flows into the cells and can be detected by a TI⁺-sensitive fluorescent dye.

Protocol:

- Cell Culture: Stably transfect HEK293 cells with the human Kir2.1 gene. Culture the cells in appropriate media until they form a confluent monolayer in 384-well plates.
- Dye Loading: Wash the cells with assay buffer and then incubate with a TI+-sensitive fluorescent dye (e.g., Thallos-AM) according to the manufacturer's instructions.
- Compound Addition: Add ML192 or other test compounds at various concentrations to the wells.
- TI+ Stimulation: Add a stimulus solution containing TI₂SO₄ to initiate TI+ influx through the open Kir2.1 channels.
- Fluorescence Reading: Measure the fluorescence intensity before and after the addition of the TI+ stimulus using a plate reader.
- Data Analysis: The change in fluorescence is proportional to the TI⁺ influx and thus to Kir2.1 channel activity. Calculate the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Characterization using Whole-Cell Patch Clamp



This technique provides a direct measure of the ionic currents flowing through Kir2.1 channels and is the gold standard for characterizing the potency and mechanism of action of channel modulators.

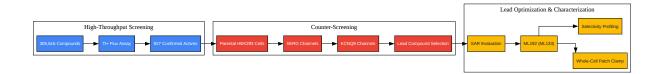
Protocol:

- Cell Preparation: Use cells stably expressing Kir2.1 channels (e.g., HEK293 or CHO cells).
- Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 potassium aspartate, 30 KCl, 10 NaCl, 1 MgCl₂, and 10 HEPES, with the pH adjusted to 7.2 with NaOH.
 [7]
- External Bathing Solution: A standard external solution contains (in mM): 134 NaCl, 6 KCl, 2 CaCl₂, 1 MgCl₂, 10 glucose, and 10 HEPES.[7] The pH of the external solution can be adjusted to 6.5, 7.4, or 8.5 to study the pH-dependence of ML192.
- Recording:
 - Establish a whole-cell patch-clamp configuration.
 - Hold the membrane potential at a specific value (e.g., -50 mV).[7]
 - Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 400 ms) to elicit both inward and outward currents.[2][7]
 - Alternatively, use a step protocol (e.g., a step to -100 mV) to specifically measure the inward Kir2.1 current.[2]
- Compound Application: Perfuse the external solution containing ML192 at the desired concentration.
- Data Acquisition and Analysis: Record the currents before and after compound application.
 The percentage of current inhibition is calculated to determine the IC₅₀ value.

Visualizations

Experimental Workflow for ML192 Characterization



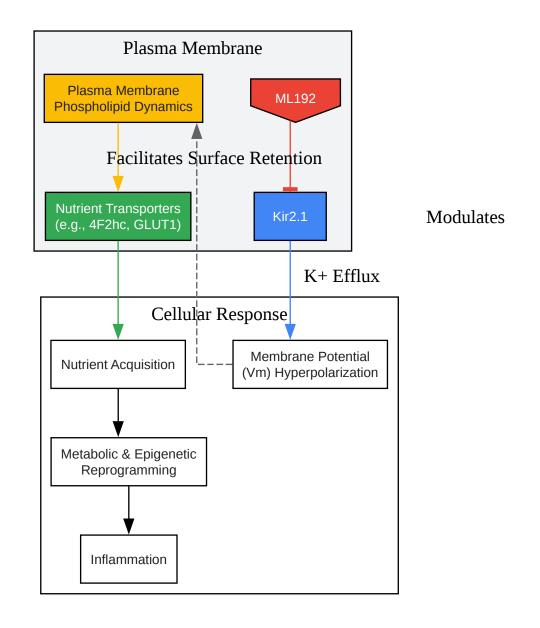


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Caption: Workflow for the discovery and characterization of ML192.

Signaling Pathway of Kir2.1 in Macrophage-Mediated Inflammation





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Caption: Kir2.1-mediated signaling in inflammation.

Applications in Research

ML192 has been utilized as a chemical probe to investigate the diverse physiological roles of Kir2.1. For instance, studies have shown that Kir2.1-mediated membrane potential is crucial for nutrient acquisition in macrophages, which in turn supports the metabolic and epigenetic reprogramming required for inflammation.[8] By inhibiting Kir2.1 with **ML192**, researchers were able to demonstrate that the channel facilitates the cell surface retention of nutrient



transporters like 4F2hc and GLUT1 by modulating plasma membrane phospholipid dynamics. [8] This highlights the utility of **ML192** in uncovering novel cellular functions of Kir2.1 beyond its classical role in electrogenesis.

Conclusion

ML192 is a well-characterized, potent, and selective inhibitor of the Kir2.1 channel. Its pH-dependent mechanism of action and the identification of key interacting residues provide a solid foundation for its use as a chemical probe. The detailed experimental protocols and data presented in this guide are intended to facilitate the effective use of **ML192** by researchers in academia and industry to further elucidate the physiological and pathological functions of Kir2.1 and to aid in the development of novel therapeutics targeting this important ion channel.

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- To cite this document: BenchChem. [ML192: A Potent and Selective Chemical Probe for Kir2.1 Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676638#ml192-as-a-chemical-probe-for-kir2-1-function]

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